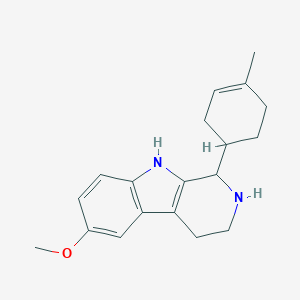![molecular formula C20H20N4O3S2 B282721 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B282721.png)
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to treat pain and inflammation. Unlike traditional NSAIDs, ATB-346 has been designed to reduce the gastrointestinal (GI) side effects associated with long-term use of these drugs.
Mécanisme D'action
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. Unlike traditional NSAIDs, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide also inhibits the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are natural compounds that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, as well as to increase the levels of endocannabinoids in the body. In addition, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide has been shown to reduce the formation of gastric ulcers, which is a significant advantage over traditional NSAIDs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide for lab experiments is its reduced toxicity compared to traditional NSAIDs. This makes it a safer option for long-term studies. However, one limitation of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide. One area of interest is the development of new formulations of the drug that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease. Finally, there is also interest in investigating the potential use of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide in combination with other drugs to improve its effectiveness.
Méthodes De Synthèse
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide is synthesized by a multi-step process that involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to produce 4-ethoxyphenylacetyl chloride. The resulting compound is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to produce 4-({[5-(amino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzoic acid. This intermediate compound is then reacted with acetic anhydride to produce the acetylated product, which is then reacted with 4-ethoxyaniline to produce the final product, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide.
Applications De Recherche Scientifique
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis and other inflammatory conditions. In addition, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide has been shown to be effective in reducing the formation of gastric ulcers in animal models, which is a significant advantage over traditional NSAIDs.
Propriétés
Formule moléculaire |
C20H20N4O3S2 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-17-10-8-16(9-11-17)22-18(26)15-6-4-14(5-7-15)12-28-20-24-23-19(29-20)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,22,26)(H,21,23,25) |
Clé InChI |
XTELLOXNWIRUQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)
![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![2-(4-ethylphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282660.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)